molecular formula C10H7BrN2O B13313757 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde

2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13313757
M. Wt: 251.08 g/mol
InChI Key: OLYNJHGDUVKZEQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom and an imidazole ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-imidazol-1-yl)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzaldehyde ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzoic acid.

    Reduction: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1H-imidazol-1-yl)benzoic acid
  • 2-Bromo-6-(1H-imidazol-1-yl)benzyl alcohol
  • 6-(1H-imidazol-1-yl)benzaldehyde

Uniqueness

2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and an imidazole ring on the benzaldehyde coreThe bromine atom provides a site for further functionalization, while the imidazole ring offers biological activity and the ability to interact with various molecular targets .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-6-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H

InChI Key

OLYNJHGDUVKZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=CN=C2

Origin of Product

United States

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